2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
Description
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a structurally complex acetamide derivative characterized by three key substituents:
- Methoxyethyl chain: Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
- 5-Methylthiophen-2-yl group: A heterocyclic moiety that may contribute to binding affinity in enzyme active sites or receptor pockets.
Its synthesis likely involves chloroacetylation of a pre-functionalized amine intermediate, analogous to methods described for similar compounds .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-7-8-15(21-11)14(20-2)10-18-16(19)9-12-5-3-4-6-13(12)17/h3-8,14H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPMIZEOUOJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylacetic acid with 2-methoxyethylamine to form an amide bond. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamides, focusing on substituent effects, synthetic strategies, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Observations
5-Methylthiophene vs. 5-chlorothiophene: Methyl substitution may enhance metabolic stability compared to chlorine, which could increase electrophilicity and reactivity .
Synthetic Accessibility: Compounds with simpler substituents (e.g., N-[2-(2-Chlorophenyl)ethyl]acetamide) are synthesized in fewer steps, whereas the target compound’s methoxyethyl-thiophene moiety likely requires protective group strategies .
Biological Relevance :
- Pyridine-containing analogs () exhibit strong binding to viral proteases (-22 kcal/mol), suggesting that the target compound’s thiophene and chlorophenyl groups could similarly engage hydrophobic pockets .
- The absence of nitro or sulfonyl groups (common in ) may reduce off-target effects but limit interactions with redox-sensitive enzymes.
Biological Activity
The compound 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic derivative of thiophene, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H17ClN2O3S
- Molecular Weight: 352.8 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN2O3S |
| Molecular Weight | 352.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its anticancer and antimicrobial properties. The presence of both chlorophenyl and thiophene groups contributes to its potential therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that related thiophene derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases: Thiophene derivatives are known to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis: The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in tumor cells.
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of thiophene derivatives, including compounds structurally related to our target compound. The study evaluated their cytotoxicity against A549 and C6 cell lines using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability, suggesting a promising anticancer profile .
- Antimicrobial Properties : Another investigation explored the antimicrobial effects of thiophene derivatives against various bacterial strains. The findings suggested that the presence of the thiophene ring enhances the antimicrobial activity, making these compounds potential candidates for developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of This compound , it is useful to compare it with other thiophene derivatives:
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 5-Methylthiophene Derivative A | Moderate | High |
| 5-Chloro-6-methylthiophene | High | Moderate |
| This compound | High | Potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
